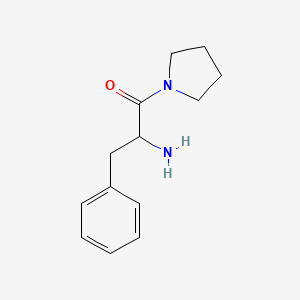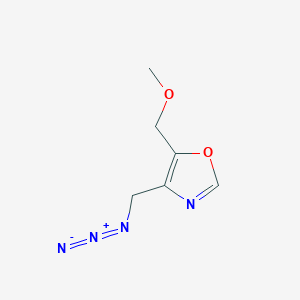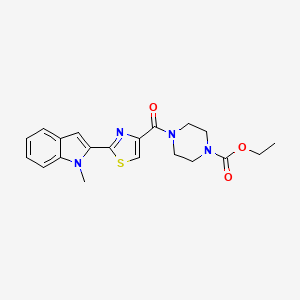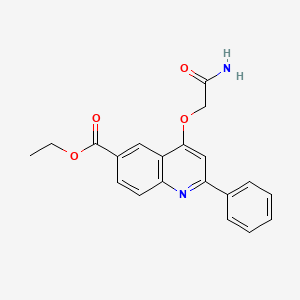
2-Amino-3-phenyl-1-(pyrrolidin-1-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-3-phenyl-1-(pyrrolidin-1-yl)propan-1-one is a chemical compound that belongs to the class of synthetic cathinones. These compounds are structurally similar to cathinone, a naturally occurring stimulant found in the khat plant. The compound features a pyrrolidine ring, which is a five-membered nitrogen-containing ring, and a phenyl group attached to the central carbon chain. This structure imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-phenyl-1-(pyrrolidin-1-yl)propan-1-one typically involves the reaction of a phenylacetone derivative with pyrrolidine and an amine source. One common method includes the following steps:
Condensation Reaction: Phenylacetone is reacted with pyrrolidine in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride.
Amine Addition: The intermediate product is then treated with an amine source, such as ammonium acetate, under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-phenyl-1-(pyrrolidin-1-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the amino group, where reagents like alkyl halides can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, sodium borohydride.
Substitution: Alkyl halides, nucleophiles, solvents like ethanol or acetone.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Alkylated derivatives.
Scientific Research Applications
2-Amino-3-phenyl-1-(pyrrolidin-1-yl)propan-1-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its effects on neurotransmitter systems, particularly its interaction with dopamine and serotonin receptors.
Medicine: Investigated for potential therapeutic uses, including as a stimulant or antidepressant.
Industry: Utilized in the development of new materials and as a reagent in various chemical processes.
Mechanism of Action
The compound exerts its effects primarily through its interaction with neurotransmitter systems in the brain. It acts as a reuptake inhibitor for dopamine, serotonin, and norepinephrine, leading to increased levels of these neurotransmitters in the synaptic cleft. This results in enhanced stimulation and mood elevation. The molecular targets include the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).
Comparison with Similar Compounds
Similar Compounds
Methcathinone: Similar structure but lacks the pyrrolidine ring.
Mephedrone: Contains a similar phenyl group but has different substituents on the nitrogen atom.
α-Pyrrolidinopentiophenone (α-PVP): Similar pyrrolidine ring but with a longer carbon chain.
Uniqueness
2-Amino-3-phenyl-1-(pyrrolidin-1-yl)propan-1-one is unique due to its specific combination of the pyrrolidine ring and phenyl group, which imparts distinct pharmacological properties. Its ability to inhibit multiple neurotransmitter reuptake systems makes it a compound of interest in both research and potential therapeutic applications.
Properties
IUPAC Name |
2-amino-3-phenyl-1-pyrrolidin-1-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c14-12(10-11-6-2-1-3-7-11)13(16)15-8-4-5-9-15/h1-3,6-7,12H,4-5,8-10,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJPALNDNNCWDJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C(CC2=CC=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4-dichloro-N-[(6-methylpyrimidin-4-yl)methyl]benzamide](/img/structure/B2921760.png)

![N-[3-[3,3-Dimethyl-2-(1-methylpyrazol-4-yl)azetidin-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2921762.png)
![N'-(1-phenylethyl)-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}ethanediamide](/img/structure/B2921764.png)


![(E)-3-[5-bromo-2-(naphthalen-1-ylmethoxy)phenyl]-2-cyano-N-(2-nitrophenyl)prop-2-enamide](/img/structure/B2921769.png)
![2-fluoro-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}benzamide](/img/structure/B2921771.png)
![4-Chloro-2-[(2-methoxyphenyl)amino]-1,3-thiazole-5-carbaldehyde](/img/structure/B2921774.png)

![N-[2-(azepan-1-yl)-2-oxoethyl]-N-ethyl-2-(methylsulfanyl)pyridine-4-carboxamide](/img/structure/B2921780.png)
![4-Methyl-3-[2-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-5-thione](/img/structure/B2921781.png)
